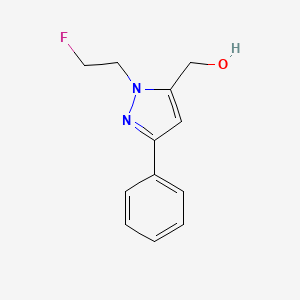

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

説明

“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the CAS Number: 1427021-99-5. It has a molecular weight of 144.15 and is typically stored at normal temperatures. The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol”, has been a subject of interest in various fields due to their excellent properties and green synthetic routes . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been extensively studied. For instance, 1,2,3-triazole scaffolds, which are similar to pyrazole, are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .Physical And Chemical Properties Analysis

“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a liquid compound with a molecular weight of 144.15. It is typically stored at normal temperatures .科学的研究の応用

Drug Discovery and Pharmaceutical Applications

This compound, with its pyrazole core, is of significant interest in the pharmaceutical industry. Pyrazoles are known for their therapeutic potential and have been incorporated into drugs with anticonvulsant, anti-inflammatory, and anticancer properties . The presence of the fluorine atom can enhance the compound’s metabolic stability and its ability to cross biological barriers, making it a valuable moiety in drug design.

Organic Synthesis

In the realm of organic chemistry, the compound serves as a versatile intermediate. Its structure allows for further functionalization, making it a building block for more complex molecules. It can be used in the synthesis of various heterocyclic compounds, which are crucial in developing new materials and chemicals .

Polymer Chemistry

The compound’s stability and structural features make it suitable for creating novel polymers. These polymers could have unique properties such as increased strength, chemical resistance, or novel electrical properties, expanding the possibilities in materials science .

Supramolecular Chemistry

Supramolecular chemists could explore the use of this compound in the design of new molecular assemblies. Its potential for hydrogen bonding and dipole interactions can lead to the formation of novel supramolecular structures .

Bioconjugation and Chemical Biology

The compound can be used in bioconjugation strategies to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors, drug delivery systems, and in the study of biological processes at the molecular level .

Fluorescent Imaging

Due to its potential to be modified into a fluorescent probe, this compound could be used in imaging techniques such as FRET (Förster Resonance Energy Transfer) and super-resolution microscopy. These applications are crucial in studying biological systems at the molecular level .

Material Science

The inherent properties of the compound suggest its use in the development of advanced materials. For instance, its incorporation into electronic devices or as a part of sensory materials could be explored, leveraging its stability and electronic properties .

Chemical Sensors

Lastly, the compound could be functionalized to act as a chemical sensor. Its structural framework allows for the introduction of specific functional groups that can interact with target molecules, making it a candidate for detecting various chemical substances .

作用機序

Target of Action

It is worth noting that compounds with similar structures, such as flupyradifurone, are known to target sap-feeding pests such as aphids .

Mode of Action

Related compounds like flupyradifurone act as agonists on insect nicotinic acetylcholine receptors . This interaction leads to changes in the target organism, such as the inhibition of honeydew excretion within 2 hours and death of the aphids after 48 hours .

Biochemical Pathways

Related compounds like 2-fluoroethanol are known to metabolize to fluorocitrate, exerting toxic effects .

Pharmacokinetics

Related compounds like flupyradifurone have been shown to have a high rate of uptake by plants and crops, with fast root uptake and even distribution in the entire plant via xylem translocation .

Result of Action

Related compounds like flupyradifurone have been shown to be effective at controlling aphids and whitefly, thereby maintaining yields of crops such as vegetables, fruits, cotton, and coffee .

Action Environment

For example, the diluent in Flupyradifurone has been shown to significantly influence the electrode/electrolyte interphases, leading to varied battery performance .

特性

IUPAC Name |

[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXWHQTVMSFSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

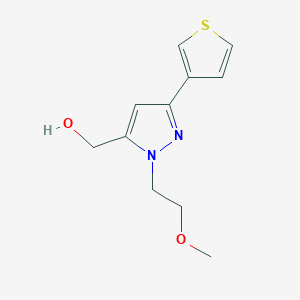

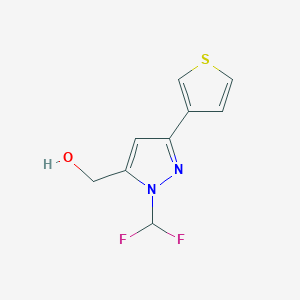

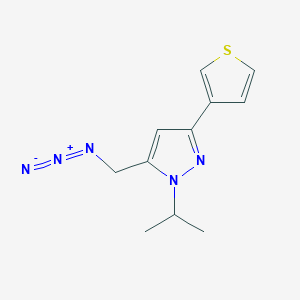

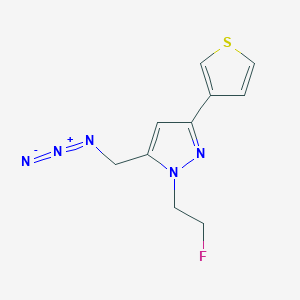

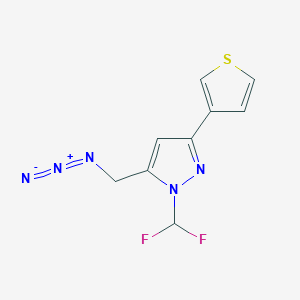

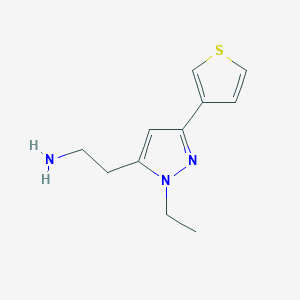

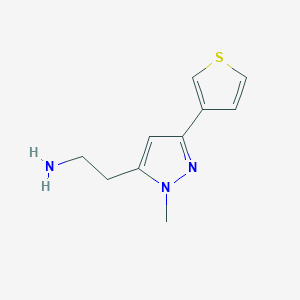

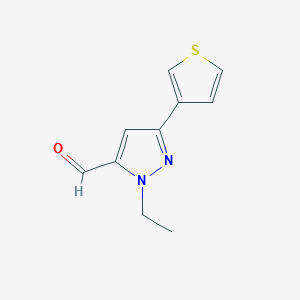

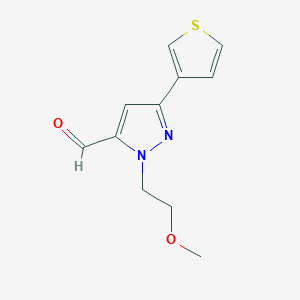

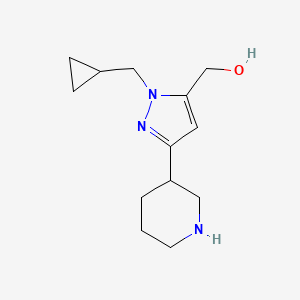

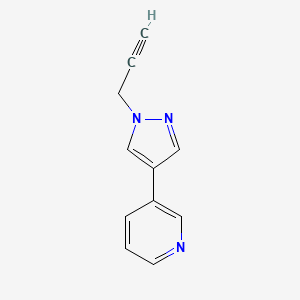

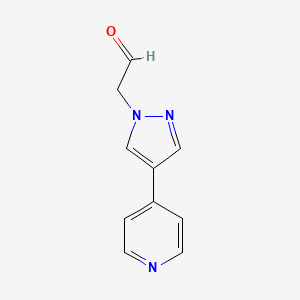

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。